molecular formula C21H17ClO3 B8404566 Benzyl 2-(benzyloxy)-4-chlorobenzoate

Benzyl 2-(benzyloxy)-4-chlorobenzoate

Cat. No. B8404566
M. Wt: 352.8 g/mol
InChI Key: ICEWFRHHJRERSL-UHFFFAOYSA-N
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Patent
US08084448B2

Procedure details

To a suspension of 4-chloro-2-hydroxybenzoic acid (10.0 g, 57.9 mmol) and K2CO3 (20.8 g, 151 mmol) in DMF (115 mL) is added benzyl bromide (14.5 mL, 122 mmol) and the mixture is stirred at 85° C. for 7 h. The mixture is allowed to cool to RT and is partitioned between EtOAc and 1N HCl. The organic phase is washed with 1N HCl and brine then is dried over sodium sulfate. The solvent is removed under reduced pressure to give the title compound which is used directly in the next step.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
20.8 g
Type
reactant
Reaction Step One
Name
Quantity
115 mL
Type
solvent
Reaction Step One
Quantity
14.5 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[C:4]([OH:11])[CH:3]=1.C([O-])([O-])=O.[K+].[K+].[CH2:18](Br)[C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1>CN(C=O)C>[CH2:18]([O:7][C:6](=[O:8])[C:5]1[CH:9]=[CH:10][C:2]([Cl:1])=[CH:3][C:4]=1[O:11][CH2:6][C:5]1[CH:9]=[CH:10][CH:2]=[CH:3][CH:4]=1)[C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
ClC1=CC(=C(C(=O)O)C=C1)O
Name
Quantity
20.8 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
115 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
14.5 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)Br

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Stirring
Type
CUSTOM
Details
the mixture is stirred at 85° C. for 7 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool to RT
CUSTOM
Type
CUSTOM
Details
is partitioned between EtOAc and 1N HCl
WASH
Type
WASH
Details
The organic phase is washed with 1N HCl and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
then is dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent is removed under reduced pressure

Outcomes

Product
Details
Reaction Time
7 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC(C1=C(C=C(C=C1)Cl)OCC1=CC=CC=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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